4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile is a complex organic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. The compound’s unique structure, featuring a spiro linkage between piperidine and quinazoline rings, makes it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinazoline ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the spiro linkage: This is achieved through a series of reactions that link the piperidine and quinazoline rings.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as nitric oxide synthase, by binding to their active sites. This inhibition can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Cyano-3-pyridylcarbonyl)-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-4’-amine
- 5-(4’-Amino-1’-ethyl-5’,8’-difluoro-1’H-spiro[piperidine-4,2’-quinazoline]-1-ylcarbonyl)picolinonitrile
Uniqueness
4-(4’-Amino-5’,8’-difluorospiro[piperidine-4,2’-quinazoline]-1’-carbonyl)benzonitrile stands out due to its specific spiro linkage and the presence of both amino and difluoro groups. These structural features confer unique chemical properties and biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H17F2N5O |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-(4'-amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile |
InChI |
InChI=1S/C20H17F2N5O/c21-14-5-6-15(22)17-16(14)18(24)26-20(7-9-25-10-8-20)27(17)19(28)13-3-1-12(11-23)2-4-13/h1-6,25H,7-10H2,(H2,24,26) |
InChI Key |
WOINAVMFOKMWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12N=C(C3=C(C=CC(=C3N2C(=O)C4=CC=C(C=C4)C#N)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.